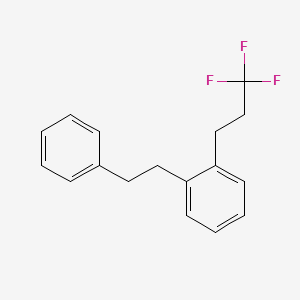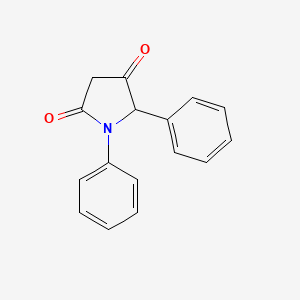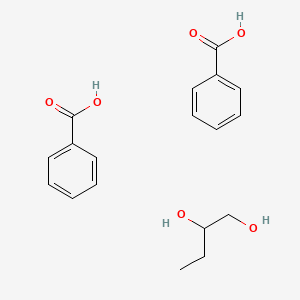
Benzoic acid--butane-1,2-diol (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid–butane-1,2-diol (2/1) is a compound formed by the combination of benzoic acid and butane-1,2-diol in a 2:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while butane-1,2-diol is a vicinal diol, meaning it has two hydroxyl groups on adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–butane-1,2-diol (2/1) can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with butane-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–butane-1,2-diol (2/1) may involve continuous flow processes where benzoic acid and butane-1,2-diol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid–butane-1,2-diol (2/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,2-diol can be oxidized to form carbonyl compounds.
Reduction: The carboxyl group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The hydroxyl groups in butane-1,2-diol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: Formation of butane-1,2-dione or butane-1,2-dicarboxylic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid–butane-1,2-diol (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of benzoic acid.
Medicine: Explored for its potential use in drug delivery systems, leveraging the solubility properties of butane-1,2-diol.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.
Mecanismo De Acción
The mechanism of action of benzoic acid–butane-1,2-diol (2/1) depends on the specific application. In antimicrobial applications, benzoic acid disrupts microbial cell membranes and inhibits enzyme activity. In drug delivery systems, butane-1,2-diol enhances the solubility and bioavailability of the active pharmaceutical ingredient.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Butane-1,2-diol: A vicinal diol used as a solvent and in the production of polymers.
Benzyl alcohol: A primary alcohol derived from the reduction of benzoic acid.
Uniqueness
Benzoic acid–butane-1,2-diol (2/1) is unique due to the combination of the properties of both benzoic acid and butane-1,2-diol. This compound exhibits enhanced solubility, making it suitable for applications in drug delivery and polymer production. Additionally, the presence of both carboxyl and hydroxyl groups allows for diverse chemical reactivity, enabling its use in various synthetic pathways.
Propiedades
Número CAS |
76486-37-8 |
|---|---|
Fórmula molecular |
C18H22O6 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
benzoic acid;butane-1,2-diol |
InChI |
InChI=1S/2C7H6O2.C4H10O2/c2*8-7(9)6-4-2-1-3-5-6;1-2-4(6)3-5/h2*1-5H,(H,8,9);4-6H,2-3H2,1H3 |
Clave InChI |
SOICWFXLHPKMSQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


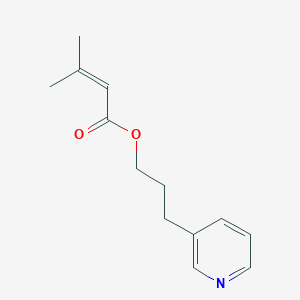
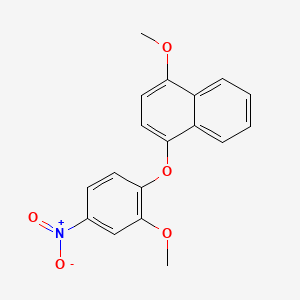
![3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-](/img/structure/B14431234.png)
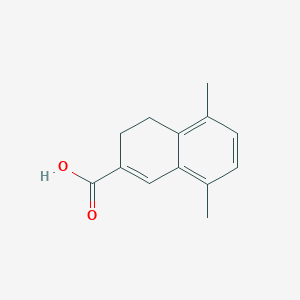
![2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4-methylpyridine](/img/structure/B14431257.png)
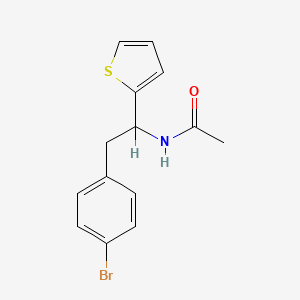
![Benzene, [(S)-(1-methylethyl)sulfinyl]-](/img/structure/B14431270.png)
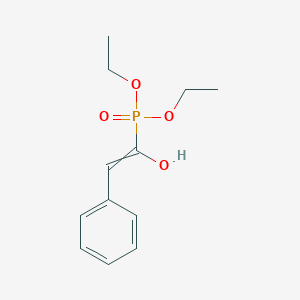

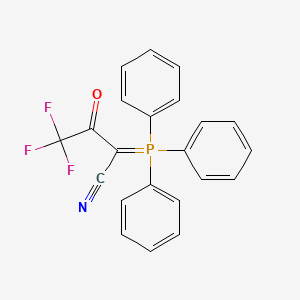
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
